2-[3-(N-Ethylaminocarbonyl)phenyl]-6-fluorobenzoic acid
Description
2-[3-(N-Ethylaminocarbonyl)phenyl]-6-fluorobenzoic acid is a complex organic compound with the molecular formula C16H15NO3. It is known for its unique structure, which includes a fluorine atom and an ethylaminocarbonyl group attached to a benzoic acid core. This compound is used in various scientific research applications due to its versatile chemical properties.
Properties
IUPAC Name |
2-[3-(ethylcarbamoyl)phenyl]-6-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3/c1-2-18-15(19)11-6-3-5-10(9-11)12-7-4-8-13(17)14(12)16(20)21/h3-9H,2H2,1H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAACTNRMQZUWMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=C(C(=CC=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691375 | |
| Record name | 3'-(Ethylcarbamoyl)-3-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261908-77-3 | |
| Record name | [1,1′-Biphenyl]-2-carboxylic acid, 3′-[(ethylamino)carbonyl]-3-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261908-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-(Ethylcarbamoyl)-3-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(N-Ethylaminocarbonyl)phenyl]-6-fluorobenzoic acid typically involves multiple steps, starting with the preparation of the core benzoic acid structure. The introduction of the fluorine atom and the ethylaminocarbonyl group is achieved through specific reaction conditions, including the use of reagents such as fluorinating agents and ethylamine derivatives. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes. These methods involve continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality compound suitable for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-[3-(N-Ethylaminocarbonyl)phenyl]-6-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: The fluorine atom and ethylaminocarbonyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, with temperature, solvent, and catalyst selection playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-[3-(N-Ethylaminocarbonyl)phenyl]-6-fluorobenzoic acid is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacokinetics, leverages the compound’s unique properties.
Industry: It is employed in the development of advanced materials and chemical processes, contributing to innovations in manufacturing and technology.
Mechanism of Action
The mechanism of action of 2-[3-(N-Ethylaminocarbonyl)phenyl]-6-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic and industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(N-Methylaminocarbonyl)phenyl]-6-fluorobenzoic acid
- 2-[3-(N-Propylaminocarbonyl)phenyl]-6-fluorobenzoic acid
- 2-[3-(N-Butylaminocarbonyl)phenyl]-6-fluorobenzoic acid
Uniqueness
Compared to similar compounds, 2-[3-(N-Ethylaminocarbonyl)phenyl]-6-fluorobenzoic acid stands out due to its specific ethylaminocarbonyl group, which imparts unique reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions and modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
